molecular formula C15H16N6O4S2 B2530025 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105224-88-1

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2530025
CAS No.: 1105224-88-1
M. Wt: 408.45
InChI Key: YGJXBWDGVQVETB-UHFFFAOYSA-N
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Description

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a piperazine ring, a thiadiazole ring, and a nitrobenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction of Nitro Group: Produces the corresponding amine derivative.

    Substitution on Piperazine Ring: Produces various substituted piperazine derivatives.

    Cyclization Reactions: Produces fused heterocyclic compounds.

Scientific Research Applications

2-((5-(4-(2-Nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

Properties

IUPAC Name

2-[[5-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4S2/c16-12(22)9-26-15-18-17-14(27-15)20-7-5-19(6-8-20)13(23)10-3-1-2-4-11(10)21(24)25/h1-4H,5-9H2,(H2,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXBWDGVQVETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)N)C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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